Cas no 13152-94-8 (3,4'-DIMETHYLBENZOPHENONE)
3,4'-DIMETHYLBENZOPHENONE Chemical and Physical Properties
Names and Identifiers
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- 3,4'-DIMETHYLBENZOPHENONE
- (3-methylphenyl)-(4-methylphenyl)methanone
- m-Tolyl(p-tolyl)methanone
- (3-methylphenyl)(4-methylphenyl)methanone
- 3,4'-Dimethyl-benzophenon
- di3-methylphenyl ketone
- m-Tolyl-p-tolyl-keton
- m-tolyl-p-tolyl-methanone
- 3,4'-Dimethylbenzophenone,99%
- 3,4''-DIMETHYLBENZOPHENONE 99%
- ##DISCONTINUED## 3,4'-Dimethylbenzophenone, 97%
- AKOS005207269
- 13152-94-8
- FT-0614374
- MFCD00236040
- SCHEMBL822173
- A806275
- DTXSID80369349
- Methanone, (3-methylphenyl)(4-methylphenyl)-
- 3,4'-dimethylbenzophenone, AldrichCPR
- LS-12832
- 3,4/'-Dimethylbenzophenone
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- Inchi: 1S/C15H14O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10H,1-2H3
- InChI Key: YMDBXBBWNOELNV-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)C1=CC=CC(C)=C1
- BRN: 1948955
Computed Properties
- Exact Mass: 210.10400
- Monoisotopic Mass: 210.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.0232 (rough estimate)
- Melting Point: 70-74 °C
- Boiling Point: 309.8°C (rough estimate)
- Flash Point: 113 °C
- Refractive Index: 1.5725 (estimate)
- PSA: 17.07000
- LogP: 3.53440
- Solubility: Not determined
3,4'-DIMETHYLBENZOPHENONE Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3,4'-DIMETHYLBENZOPHENONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A689198-25g |
m-Tolyl(p-tolyl)methanone |
13152-94-8 | 95+% | 25g |
$262.0 | 2024-04-24 | |
| A2B Chem LLC | AA45593-500mg |
m-Tolyl(p-tolyl)methanone |
13152-94-8 | >95% | 500mg |
$370.00 | 2024-04-20 | |
| A2B Chem LLC | AA45593-1g |
m-Tolyl(p-tolyl)methanone |
13152-94-8 | >95% | 1g |
$384.00 | 2024-04-20 | |
| A2B Chem LLC | AA45593-5g |
m-Tolyl(p-tolyl)methanone |
13152-94-8 | >95% | 5g |
$564.00 | 2024-04-20 | |
| abcr | AB133891-1g |
3,4'-Dimethylbenzophenone, 97%; . |
13152-94-8 | 97% | 1g |
€1338.30 | 2024-04-19 | |
| Key Organics Ltd | LS-12832-1G |
(3-methylphenyl)(4-methylphenyl)methanone |
13152-94-8 | >95% | 1g |
£227.00 | 2025-02-08 | |
| Key Organics Ltd | LS-12832-5G |
(3-methylphenyl)(4-methylphenyl)methanone |
13152-94-8 | >95% | 5g |
£385.00 | 2025-02-08 |
3,4'-DIMETHYLBENZOPHENONE Suppliers
3,4'-DIMETHYLBENZOPHENONE Related Literature
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Karen Wright,Alessandro Moretto,Marco Crisma,Michel Wakselman,Jean-Paul Mazaleyrat,Fernando Formaggio,Claudio Toniolo Org. Biomol. Chem. 2010 8 3281
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2. Aromatic acylations catalysed by metal oxidesJohn O. Morley J. Chem. Soc. Perkin Trans. 2 1977 601
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3. Index of subjects, 1929
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5. CCCXLI.—Synthesis of anthracene homologues. Part II. 2 : 3 : 6-TrimethylanthraceneGilbert T. Morgan,Edward Auty Coulson J. Chem. Soc. 1929 2551
Additional information on 3,4'-DIMETHYLBENZOPHENONE
Introduction to 3,4'-DIMETHYLBENZOPHENONE (CAS No. 13152-94-8) in Modern Chemical and Biomedical Research
3,4'-DIMETHYLBENZOPHENONE, with the chemical identifier CAS No. 13152-94-8, is a heterocyclic organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, material science, and biomedicine. This compound, characterized by its dimethyl-substituted benzophenone structure, exhibits a range of unique chemical and biological properties that make it a valuable candidate for various applications. Its molecular framework, combining aromatic stability with functionalizable side chains, allows for diverse modifications and interactions, which have been leveraged in recent advancements.
The structure of 3,4'-DIMETHYLBENZOPHENONE consists of two benzene rings connected by a carbonyl group at the 1,4 positions, with methyl groups attached at the 3 and 4' positions of the aromatic system. This arrangement imparts a high degree of lipophilicity and electronic tunability, making it an attractive scaffold for drug design and material development. The compound's ability to absorb UV light efficiently has been particularly explored in photodynamic therapy (PDT) and as an intermediate in the synthesis of dyes and polymers.
In recent years, research on 3,4'-DIMETHYLBENZOPHENONE has expanded into novel therapeutic applications. One of the most promising areas is its use as an intermediate in the development of small-molecule inhibitors for kinase enzymes. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing derivatives of 3,4'-DIMETHYLBENZOPHENONE that can selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects.
A notable study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of 3,4'-DIMETHYLBENZOPHENONE exhibit potent inhibitory activity against tyrosine kinases. The researchers modified the benzophenone core by introducing nitrogen-containing heterocycles or halogen atoms at strategic positions to enhance binding affinity. These modifications led to compounds with nanomolar IC50 values in kinase inhibition assays, suggesting their potential as lead candidates for further drug development.
Furthermore, the photophysical properties of 3,4'-DIMETHYLBENZOPHENONE have been investigated for applications in organic electronics and optoelectronic devices. The compound's high quantum yield and tunable absorption spectrum make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. In a recent study published in Advanced Materials, researchers synthesized a series of 3,4'-DIMETHYLBENZOPHENONE-based polymers that exhibit excellent charge transport properties. These polymers were used to fabricate flexible OLEDs with enhanced brightness and efficiency.
The biological activity of 3,4'-DIMETHYLBENZOPHENONE has also been explored in the context of antimicrobial agents. Researchers have found that certain derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. This discovery opens up new avenues for developing novel antibiotics based on benzophenone derivatives.
In addition to its pharmaceutical applications, 3,4'-DIMETHYLBENZOPHENONE has found utility in agricultural science as a precursor for plant growth regulators. Some studies suggest that benzophenone derivatives can stimulate plant growth by mimicking natural phytohormones or by enhancing photosynthetic efficiency. This potential makes them attractive candidates for developing environmentally friendly agrochemicals that can improve crop yields without harmful side effects.
The synthesis of 3,4'-DIMETHYLBENZOPHENONE itself is well-documented and can be achieved through various methods, including Friedel-Crafts acylation followed by methylation or direct condensation reactions involving appropriate precursors. Advances in synthetic chemistry have enabled the production of high-purity grades of this compound suitable for sensitive applications such as medicinal chemistry research or materials science.
In conclusion,3,4'-DIMETHYLBENZOPHENONE (CAS No. 13152-94-8) is a versatile compound with diverse applications spanning pharmaceuticals, materials science, and biomedicine. Its unique structural features and functionalizable nature make it a valuable building block for developing new drugs, advanced materials, and sustainable agrochemicals. As research continues to uncover new properties and applications of this compound,3,4'-DIMETHYLBENZOPHENONE is poised to remain at the forefront of innovation in multiple scientific disciplines.
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